H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl
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Overview
Description
H-Isoasn-OtBu . HCl; L-Isoasparagine-t-butyl ester . HCl: is a chemical compound with the molecular formula C8H17ClN2O3 and a molecular weight of 224.69 g/mol . . This compound is a derivative of aspartic acid, where the carboxyl group is protected by a tert-butyl ester and the amino group is protected by a hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Isoasn-OtBu . HCl typically involves the protection of the amino and carboxyl groups of aspartic acid. The carboxyl group is protected using tert-butyl alcohol in the presence of an acid catalyst, forming the tert-butyl ester . The amino group is then protected by reacting with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of H-Isoasn-OtBu . HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: H-Isoasn-OtBu . HCl undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products:
Hydrolysis: Aspartic acid.
Substitution: N-acyl or N-alkyl derivatives of aspartic acid.
Scientific Research Applications
H-Isoasn-OtBu . HCl has various applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of H-Isoasn-OtBu . HCl involves its role as a protecting group in peptide synthesis. The tert-butyl ester protects the carboxyl group from unwanted reactions, while the hydrochloride salt protects the amino group . This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
- L-Aspartic acid beta-tert-butyl ester alpha-amide hydrochloride
- L-Aspartic acid beta-tert-butyl ester amide hydrochloride
- Tert-butyl (S)-3,4-diamino-4-oxobutanoate hydrochloride
Uniqueness: H-Isoasn-OtBu . HCl is unique due to its specific protecting groups, which provide stability and selectivity in chemical reactions . This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Properties
IUPAC Name |
tert-butyl 3,4-diamino-4-oxobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQDVMGXZJHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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